molecular formula C11H10ClNS2 B8421128 2-Benzylsulfanyl-5-chloromethyl-thiazole

2-Benzylsulfanyl-5-chloromethyl-thiazole

Cat. No. B8421128
M. Wt: 255.8 g/mol
InChI Key: HCKYRLWYBRUAHE-UHFFFAOYSA-N
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Patent
US06548676B1

Procedure details

5.5 ml of chloroformic acid ethyl ester are added to 8.0 g of 4-(2-benzylsulfanyl-thiazol-5-ylmethyl)-morpholine in 60 ml of tetrahydrofuran, and the mixture is heated at reflux for 5 hours. The mixture is then cooled to room temperature, the solvent is removed by evaporation in vacuo and the residue is purified by chromatography on silica gel with ether-hexane 1:2. 2-Benzylsulfanyl-5-chloromethyl-thiazole having a melting point of 57-59° C. is obtained.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
4-(2-benzylsulfanyl-thiazol-5-ylmethyl)-morpholine
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4]([Cl:6])=O)C.[CH2:7]([S:14][C:15]1[S:16][C:17](CN2CCOCC2)=[CH:18][N:19]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>O1CCCC1>[CH2:7]([S:14][C:15]1[S:16][C:17]([CH2:4][Cl:6])=[CH:18][N:19]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
4-(2-benzylsulfanyl-thiazol-5-ylmethyl)-morpholine
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1SC(=CN1)CN1CCOCC1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica gel with ether-hexane 1:2

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC=1SC(=CN1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.